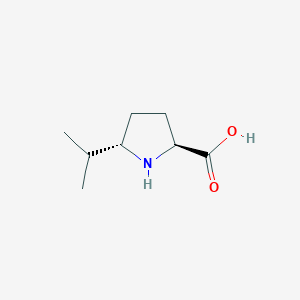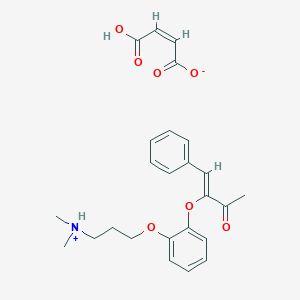
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMEM and is a potent inhibitor of the enzyme acetylcholinesterase, which plays an important role in the nervous system.
Wirkmechanismus
The mechanism of action of DMEM involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can have a range of effects on cognitive function and behavior, including improved memory and attention. In addition, DMEM has been shown to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
DMEM has been shown to have a range of biochemical and physiological effects. In addition to its role as an acetylcholinesterase inhibitor, DMEM has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation. DMEM has also been shown to have anti-inflammatory effects, which may be beneficial in a range of disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DMEM for lab experiments is its potent inhibitory effects on acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in the nervous system and for developing potential treatments for diseases such as Alzheimer's. However, one limitation of DMEM is its complex synthesis method, which can make it difficult and time-consuming to produce.
Zukünftige Richtungen
There are many potential future directions for research on DMEM. One area of interest is in the development of new treatments for Alzheimer's disease and other neurodegenerative disorders. DMEM's potent inhibitory effects on acetylcholinesterase make it a promising candidate for the development of new drugs that target this enzyme. In addition, DMEM's antioxidant and anti-inflammatory properties may also have potential therapeutic applications in a range of disease states. Further research is needed to fully elucidate the potential applications of DMEM in scientific research and medicine.
Synthesemethoden
The synthesis of DMEM involves several steps, including the reaction of 2-(2-(Dimethylamino)propoxy)-1-chlorobenzene with 4-phenyl-3-buten-2-one in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-methoxy-2-propanol to form the maleate salt of DMEM. The synthesis of DMEM is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Wissenschaftliche Forschungsanwendungen
DMEM has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where DMEM has been shown to be a potent inhibitor of acetylcholinesterase. This enzyme plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can have a range of effects on cognitive function and behavior.
Eigenschaften
CAS-Nummer |
106064-06-6 |
|---|---|
Produktname |
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate |
Molekularformel |
C25H29NO7 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C21H25NO3.C4H4O4/c1-17(23)21(16-18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)24-15-9-14-22(2)3;5-3(6)1-2-4(7)8/h4-8,10-13,16H,9,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b21-16-;2-1- |
InChI-Schlüssel |
WLTHWHZKIGAKPG-BQPHEIBYSA-N |
Isomerische SMILES |
CC(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=CC=C2OCCC[NH+](C)C.C(=C\C(=O)[O-])\C(=O)O |
SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(=CC(=O)[O-])C(=O)O |
Kanonische SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(=CC(=O)[O-])C(=O)O |
Synonyme |
(Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phen yl-3-buten-2-one maleate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



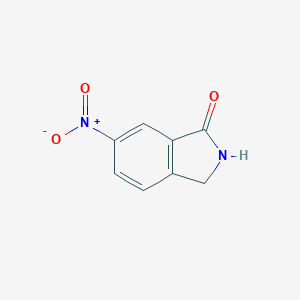
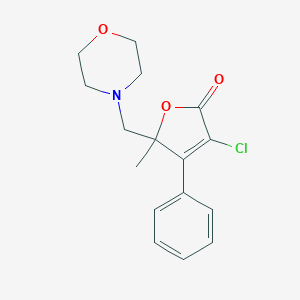
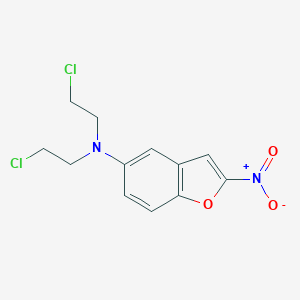
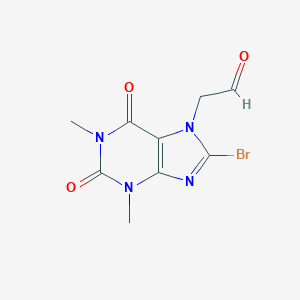
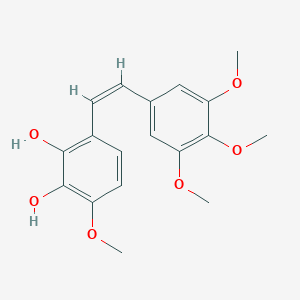
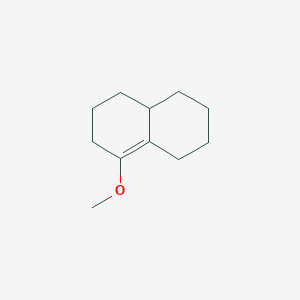
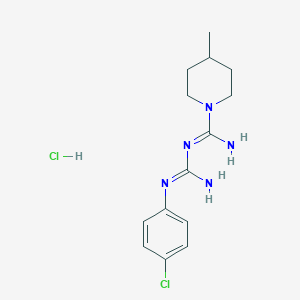
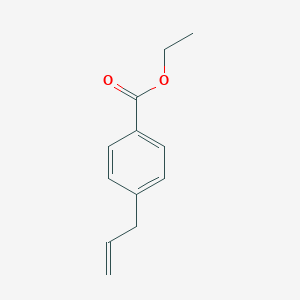
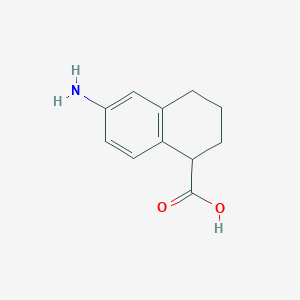
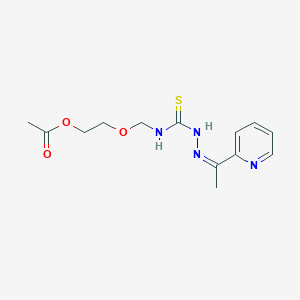

![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)
![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
